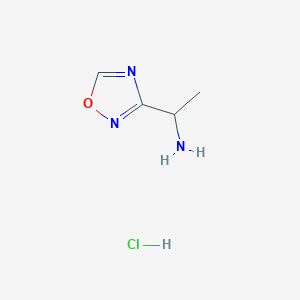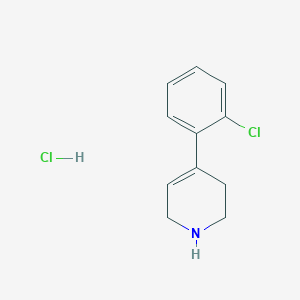![molecular formula C10H13F3N2O2 B1430027 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1432679-18-9](/img/structure/B1430027.png)
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Übersicht
Beschreibung
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, also known as DMPA, is a pyrazole derivative that has attracted attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Reddy and Rao (2006) discussed a rapid synthesis method for propanoic acids, which could be relevant for synthesizing compounds like 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid. This method involves using Meldrum's acid from carboxaldehydes and could be applied to create functionalized benzopyrans and pyrazoles, crucial in medicinal chemistry (Reddy & Rao, 2006).
Medicinal Chemistry and Pharmacology
- Inhibitors of Fructose-1,6-bisphosphatase : Research by Rudnitskaya et al. (2009) identified various compounds, including substituted pyrazoles, as potential inhibitors of fructose-1,6-bisphosphatase. This discovery is significant as it highlights the potential of pyrazole derivatives in developing new pharmaceuticals (Rudnitskaya et al., 2009).
Material Science
- Polymeric Compounds : Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including pyrazole derivatives. This modification leads to polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Chemical Reactions
- Catalytic Properties : Research on pyrazole-based ligands, such as those studied by Boussalah et al. (2009), indicates their potential in catalytic applications, particularly in oxidative reactions. These ligands, when complexed with metals like copper, show effectiveness in catalyzing oxidation reactions (Boussalah et al., 2009).
Biomedical Research
- Antimicrobial and Antioxidant Activity : Govindaraju et al. (2012) evaluated pyrazoline derivatives for their antimicrobial and antioxidant activities. The study provides insights into the structure-activity relationship, indicating the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents (Govindaraju et al., 2012).
Wirkmechanismus
Target of action
The compound contains a pyrazole ring, which is a common motif in many biologically active compounds. Pyrazole derivatives are known to bind with high affinity to multiple receptors , but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many pyrazole derivatives have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the trifluoroethyl group might enhance the compound’s stability under certain conditions .
Eigenschaften
IUPAC Name |
2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-5(9(16)17)8-6(2)14-15(7(8)3)4-10(11,12)13/h5H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIXWLFZGDZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)


![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
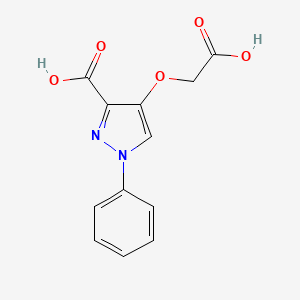
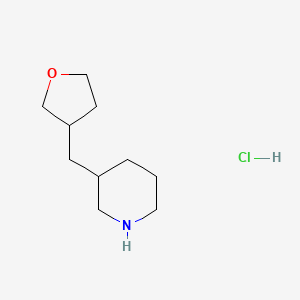
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
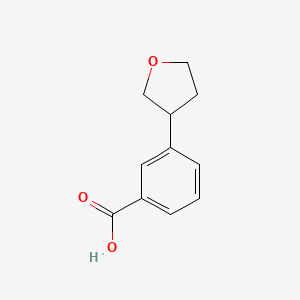
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)
